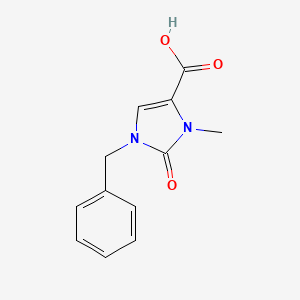
1-(2-Hydroxypropan-2-yl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxypropan-2-yl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . This compound is characterized by a cyclopentane ring substituted with a hydroxypropan-2-yl group and a carboxylic acid group. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxypropan-2-yl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with isopropanol in the presence of a strong acid catalyst to form the hydroxypropan-2-yl group. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the general approach would involve optimizing the synthetic route for higher yields and purity, possibly using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxypropan-2-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride for chlorination.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂)
Major Products Formed
Oxidation: Formation of 1-(2-Oxopropan-2-yl)cyclopentane-1-carboxylic acid
Reduction: Formation of 1-(2-Hydroxypropan-2-yl)cyclopentane-1-methanol
Substitution: Formation of 1-(2-Chloropropan-2-yl)cyclopentane-1-carboxylic acid
Applications De Recherche Scientifique
1-(2-Hydroxypropan-2-yl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxypropan-2-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The carboxylic acid group can also interact with various proteins and cellular components, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane-1-carboxylic acid: Lacks the hydroxypropan-2-yl group, making it less versatile in chemical reactions.
1-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid: Similar structure but with an ethyl group instead of a propan-2-yl group, leading to different chemical properties and reactivity.
Uniqueness
1-(2-Hydroxypropan-2-yl)cyclopentane-1-carboxylic acid is unique due to the presence of both a hydroxypropan-2-yl group and a carboxylic acid group on the cyclopentane ring.
Propriétés
Formule moléculaire |
C9H16O3 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c1-8(2,12)9(7(10)11)5-3-4-6-9/h12H,3-6H2,1-2H3,(H,10,11) |
Clé InChI |
QDZGAEORWVFLSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1(CCCC1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[6-(3-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13241459.png)
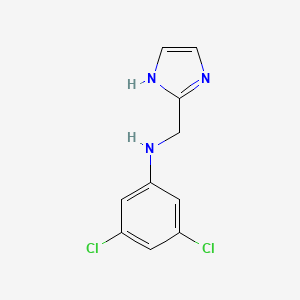
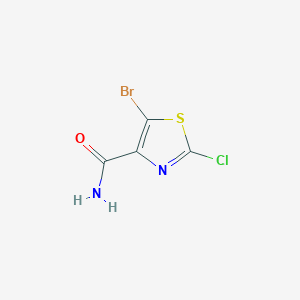
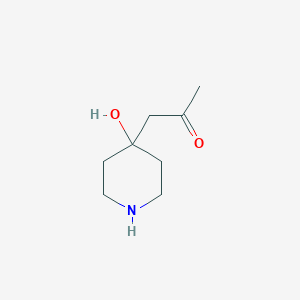
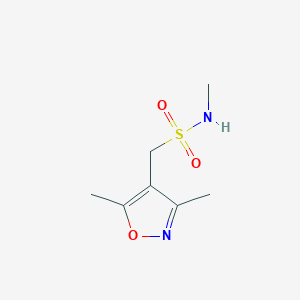
![2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride](/img/structure/B13241477.png)
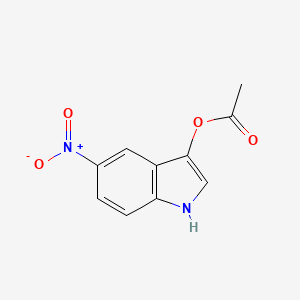

![4,6,6-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13241493.png)
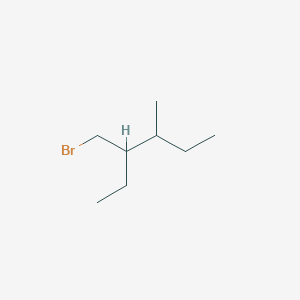
![Spiro[4.5]decane-8-thiol](/img/structure/B13241499.png)
